molecular formula C17H14BrClN4O2S B11781264 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11781264
M. Wt: 453.7 g/mol
InChI Key: ONFJJHSWKMJESN-UHFFFAOYSA-N
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Description

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The bromophenyl group is then introduced via a substitution reaction, followed by the attachment of the chloromethoxyphenyl group through another substitution reaction. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromophenyl and chloromethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The triazole ring and the bromophenyl group are likely key structural features that contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide include other triazole derivatives and acetamide compounds. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. For example:

    1H-1,2,4-Triazole-3-thiol:

    N-(5-Chloro-2-methoxyphenyl)acetamide: A related acetamide compound with different substituents, which may exhibit distinct biological activities.

Properties

Molecular Formula

C17H14BrClN4O2S

Molecular Weight

453.7 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14BrClN4O2S/c1-25-14-6-5-12(19)8-13(14)20-15(24)9-26-17-21-16(22-23-17)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

ONFJJHSWKMJESN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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